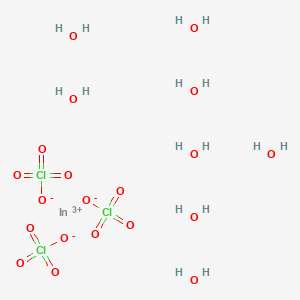
tellanylidenepraseodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tellanylidenepraseodymium is a compound formed by the rare-earth metal praseodymium and tellurium It belongs to the family of rare-earth tritellurides, which are known for their unique physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tellanylidenepraseodymium can be synthesized through various methods, including solid-state reactions and chemical vapor transport. One common method involves the direct reaction of praseodymium metal with tellurium in a sealed quartz tube under vacuum. The reaction is typically carried out at high temperatures, around 800-1000°C, to ensure complete formation of the compound.
Industrial Production Methods: While specific industrial production methods for praseodymium tritelluride are not well-documented, the general approach involves high-temperature synthesis in controlled environments to ensure purity and consistency. The use of advanced techniques such as spark plasma sintering may also be employed to produce high-quality praseodymium tritelluride for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: tellanylidenepraseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of praseodymium and the bonding characteristics of tellurium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures to facilitate the formation of praseodymium oxides and tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or lithium aluminum hydride. These reactions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of tellurium atoms with other chalcogenides or halides. These reactions are typically carried out in solution or molten states to ensure complete substitution.
Major Products Formed: The major products formed from these reactions include praseodymium oxides, tellurium oxides, and various substituted praseodymium compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tellanylidenepraseodymium has a wide range of scientific research applications, including:
Thermoelectric Materials: this compound is studied for its thermoelectric properties, which make it a potential candidate for converting heat into electrical energy.
Charge Density Wave Studies: This compound is used to study charge density waves (CDWs), which are periodic modulations of the electron density in a material.
Catalysis: this compound and its derivatives are explored for their catalytic properties, particularly in oxidation and reduction reactions.
Mecanismo De Acción
The mechanism of action of praseodymium tritelluride in its various applications is primarily based on its electronic structure and bonding characteristics. In thermoelectric applications, the compound’s ability to maintain a high Seebeck coefficient, low electrical resistivity, and low thermal conductivity is crucial for efficient energy conversion . In charge density wave studies, the interaction between praseodymium and tellurium atoms leads to the formation of periodic electron density modulations, which are essential for understanding the material’s electronic properties .
Comparación Con Compuestos Similares
Lanthanum Tritelluride (LaTe3): Known for its high thermoelectric performance and charge density wave properties.
Neodymium Tritelluride (NdTe3): Studied for its magnetic and electronic properties, as well as its potential in thermoelectric applications.
Uniqueness of Praseodymium Tritelluride: tellanylidenepraseodymium stands out due to its unique combination of high thermoelectric efficiency and strong charge density wave characteristics. Its ability to undergo various chemical reactions and form stable compounds further enhances its versatility in scientific research and industrial applications.
Propiedades
IUPAC Name |
tellanylidenepraseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOGVCIIFHIPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Pr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Te]=[Pr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)




